9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The spirocyclic structure imparts rigidity and unique chemical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving the use of a suitable diacid or diester precursor.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the spirocyclic intermediate.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a hydrolysis reaction, typically using acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[55]undecane-9-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a molecular probe to study enzyme activity and protein interactions. Its rigid structure and functional groups allow for specific binding to biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid functional groups allow for hydrogen bonding and electrostatic interactions with proteins and enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further interactions.
Comparison with Similar Compounds
Similar Compounds
- 9-((tert-butoxycarbonyl)amino)spiro[5.5]undecane-3-carboxylic acid
- 9-((tert-butoxycarbonyl)amino)spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid stands out due to its specific combination of functional groups and spirocyclic structure. This unique combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
9-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)22-13(21)18-10-8-15(9-11-18)4-6-16(17,7-5-15)12(19)20/h4-11,17H2,1-3H3,(H,19,20) |
InChI Key |
PENRWJKJWXLOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)(C(=O)O)N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.